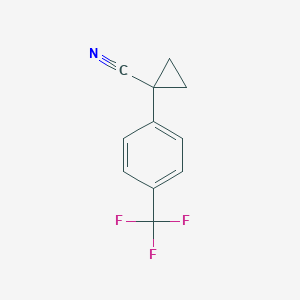

1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile

货号 B180264

CAS 编号:

124276-61-5

分子量: 211.18 g/mol

InChI 键: WGLHDYUQTLHLHA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

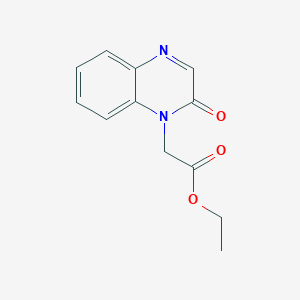

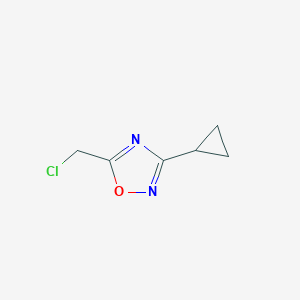

“1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile” is a chemical compound with the molecular formula C11H8F3N . It has a molecular weight of 211.19 . The IUPAC name for this compound is 1-[4-(trifluoromethyl)phenyl]cyclopropanecarbonitrile .

Molecular Structure Analysis

The SMILES string for this compound is N#CC1(C(C=C2)=CC=C2C(F)(F)F)CC1 . The InChI code is 1S/C11H8F3N/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4H,5-6H2 .Physical And Chemical Properties Analysis

This compound is a solid . It has a density of 1.283 g/mL at 25°C (lit.) .科学研究应用

Application 1: Kinetic Resolution of Enantiomers

- Summary of the Application: The kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers was achieved through lipase-catalyzed transesterification in organic solvents .

- Methods of Application: Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane . The effects of temperature, enzyme dosage, substrate ratio and time on the reaction were investigated .

- Results or Outcomes: The experimental results under the optimized conditions involving the temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg and time of 104 min, show that TFMP enantiomers were resolved with the enantiomeric excess of the remaining substrate (ees) higher than 99.0% and the conversion © of 50.3%, which indicates an efficient kinetic resolution process .

Application 2: Extraction of Ni Ions

- Summary of the Application: A new triazene 1-oxide derivative was synthesized and used in the extraction of Ni ions .

- Methods of Application: The molecule was synthesized and its crystal structure was solved by full-matrix least-squares . The molecule was then used for the selective extraction and spectrophotometric determination of the Ni2+ ion in natural water .

- Results or Outcomes: Under optimized conditions, the calibrating curve was linear over a nickel concentration range of 9.2×10−7–8.4×10−3 M. The detecting limit of this method was 6.0×10−7 M Ni2+ . No considerable interference was found from at least 100 times concentrations of a number of possibly interfering ions .

Application 3: Synthesis of Trifluoromethylpyridines

- Summary of the Application: Trifluoromethylpyridines are synthesized using a trifluoromethyl-containing building block .

- Methods of Application: The synthesis involves a cyclocondensation reaction .

- Results or Outcomes: The outcome is the production of trifluoromethylpyridines .

Application 4: Pest Control

- Summary of the Application: Trifluoromethylpyridine derivatives have been found to have superior pest control properties compared to traditional phenyl-containing insecticides .

- Methods of Application: The compound is applied in areas where pest control is needed .

- Results or Outcomes: The use of trifluoromethylpyridine derivatives results in effective pest control .

Application 5: Synthesis of Trifluoromethoxyphenyl Derivatives

- Summary of the Application: Trifluoromethoxyphenyl derivatives are synthesized and used in various chemical reactions .

- Methods of Application: The synthesis involves various organic reactions .

- Results or Outcomes: The outcome is the production of trifluoromethoxyphenyl derivatives .

Application 6: Synthesis of Cyclopropanecarboxylic Acid Derivatives

安全和危害

属性

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLHDYUQTLHLHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924770 |

Source

|

| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile | |

CAS RN |

124276-61-5 |

Source

|

| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

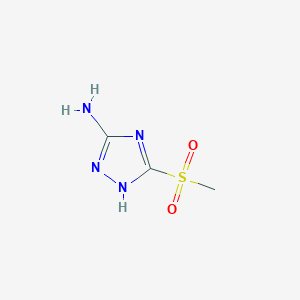

3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine

88982-32-5

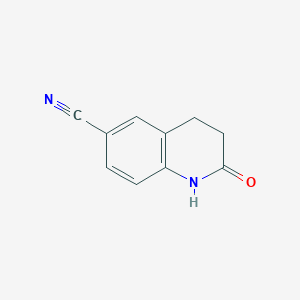

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile

159053-44-8

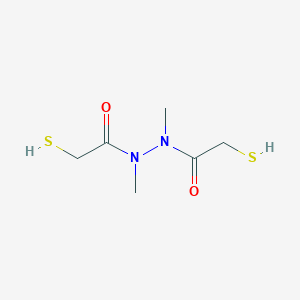

1,2-Bis(mercaptoacetyl)-1,2-dimethylhydrazine

131760-67-3

Ethyl 2-(2-oxoquinoxalin-1-yl)acetate

154640-54-7

![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B180197.png)

![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)

![5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B180212.png)